4-bromo-3-(3-bromophenyl)-5-methyl-1H-pyrazole
Overview
Description
4-bromo-3-(3-bromophenyl)-5-methyl-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with bromine atoms and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(3-bromophenyl)-5-methyl-1H-pyrazole typically involves the reaction of 3-bromobenzaldehyde with 4-bromo-3-methyl-1H-pyrazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-(3-bromophenyl)-5-methyl-1H-pyrazole undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atoms on the aromatic ring can be substituted by other electrophiles in the presence of a catalyst.
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine, chlorine, or nitric acid in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as sodium amide, thiols, or alkoxides in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine can yield 4-chloro-3-(3-chlorophenyl)-5-methyl-1H-pyrazole, while nucleophilic substitution with an amine can produce 4-amino-3-(3-aminophenyl)-5-methyl-1H-pyrazole .
Scientific Research Applications
4-bromo-3-(3-bromophenyl)-5-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 4-bromo-3-(3-bromophenyl)-5-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the pyrazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. These interactions can lead to changes in the biological pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-bromo-4-methyl-1H-pyrazole: Similar structure but lacks the phenyl group.
4-bromo-3-(3-chlorophenyl)-5-methyl-1H-pyrazole: Similar structure with chlorine instead of bromine on the phenyl ring.
5-methyl-1H-pyrazole: Lacks both bromine atoms and the phenyl group.
Uniqueness
4-bromo-3-(3-bromophenyl)-5-methyl-1H-pyrazole is unique due to the presence of two bromine atoms and a phenyl group, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-bromo-3-(3-bromophenyl)-5-methyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2N2/c1-6-9(12)10(14-13-6)7-3-2-4-8(11)5-7/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHALXCOUCULEQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC(=CC=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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